Cas no 61703-95-5 (8-methoxy-4-methylquinoline)

8-Methoxy-4-methylquinoline is a quinoline derivative characterized by its methoxy and methyl substituents at the 8- and 4-positions, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its structural framework, which serves as a key intermediate in the development of bioactive molecules. Its methoxy group enhances electron density, influencing reactivity in substitution and coupling reactions, while the methyl group contributes to steric and electronic modulation. The compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in diverse synthetic applications. Its well-defined structure makes it a valuable building block for heterocyclic chemistry and medicinal chemistry studies.
8-methoxy-4-methylquinoline structure
8-methoxy-4-methylquinoline structure
Product Name:8-methoxy-4-methylquinoline
CAS No:61703-95-5
MF:C11H11NO
MW:173.211142778397
CID:469363
PubChem ID:15437450
Update Time:2025-05-24

8-methoxy-4-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 8-methoxy-4-methyl-
    • 8-methoxy-4-methylquinoline
    • 8-Methoxylepidine
    • SCHEMBL1337689
    • CS-0282015
    • CGLOSACZKHEASF-UHFFFAOYSA-N
    • AKOS022889394
    • FT-0723761
    • EN300-136547
    • 61703-95-5
    • DTXSID50572767
    • Inchi: 1S/C11H11NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-7H,1-2H3
    • InChI Key: CGLOSACZKHEASF-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=C(C)C=CN=C21

Computed Properties

  • Exact Mass: 173.08413
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • PSA: 22.12

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Additional information on 8-methoxy-4-methylquinoline

8-Methoxy-4-Methylquinoline: A Comprehensive Overview

8-Methoxy-4-Methylquinoline, identified by the CAS number 61703-95-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This quinoline derivative is characterized by its unique structure, which includes a methoxy group at the 8th position and a methyl group at the 4th position on the quinoline ring. The compound's structure not only imparts distinctive chemical properties but also opens up a wide range of potential applications.

The synthesis of 8-methoxy-4-methylquinoline involves a series of well-established organic reactions, including Friedländer annulation and subsequent functionalization steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Researchers have also explored the use of microwave-assisted synthesis and continuous flow reactors to optimize the production process, making it more scalable for industrial applications.

In terms of physical properties, 8-methoxy-4-methylquinoline exhibits a melting point of approximately 125°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical transformations and separations. The compound's UV-Vis spectrum shows strong absorption bands in the visible region, which is attributed to its extended conjugation system. This feature has been exploited in the development of fluorescent sensors and optoelectronic devices.

The biological activity of 8-methoxy-4-methylquinoline has been extensively studied, particularly its potential as an anti-inflammatory and anticancer agent. Recent studies have demonstrated that this compound can inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has shown cytotoxic effects against various cancer cell lines, particularly those resistant to conventional chemotherapy drugs. Mechanistic studies suggest that its anticancer activity is mediated through the induction of apoptosis and inhibition of tumor angiogenesis.

In the realm of materials science, 8-methoxy-4-methylquinoline has been utilized as a building block for constructing advanced materials with tailored properties. For instance, researchers have incorporated this compound into polymer frameworks to enhance their thermal stability and mechanical strength. Moreover, its ability to form self-assembled monolayers has been leveraged in the development of nanoscale devices with applications in sensing and drug delivery.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of 8-methoxy-4-methylquinoline. Density functional theory (DFT) calculations have revealed that the methoxy group at position 8 significantly alters the compound's electron distribution, enhancing its ability to participate in redox reactions. This understanding has paved the way for novel applications in electrochemical energy storage systems, such as lithium-ion batteries and supercapacitors.

The environmental impact of 8-methoxy-4-methylquinoline has also been a topic of interest. Studies on its biodegradation kinetics indicate that it undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to assess its long-term effects on ecosystems and develop strategies for minimizing environmental exposure during industrial processes.

In conclusion, 8-methoxy-4-methylquinoline, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. From drug discovery to materials science, this compound offers immense potential for innovative applications. As advancements in synthetic methods and computational tools continue to evolve, we can expect even more groundbreaking discoveries related to this intriguing molecule.

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